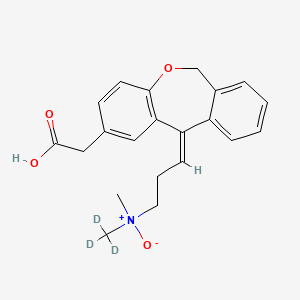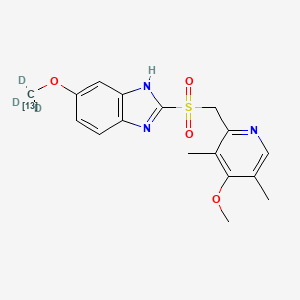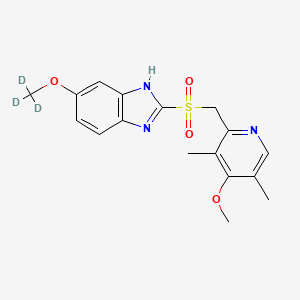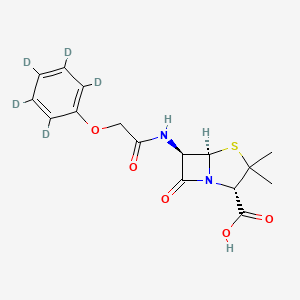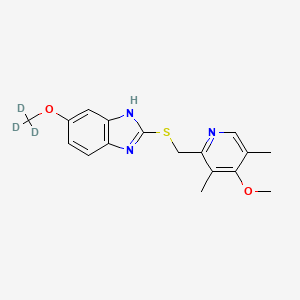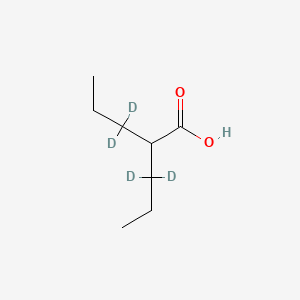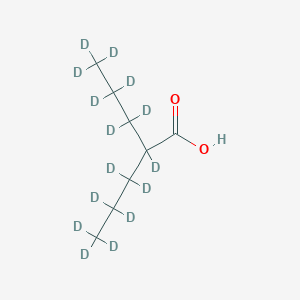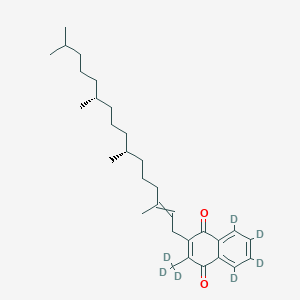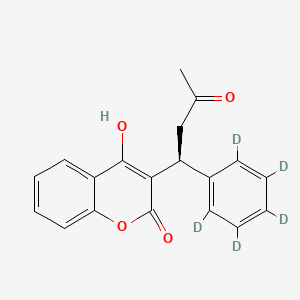
(S)-Warfarin-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s chemical formula, its molecular weight, and its structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants and conditions.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions.Wissenschaftliche Forschungsanwendungen
Genetic Factors in Warfarin Dosing : The study by Johnson et al. (2011) discusses how common genetic variants in cytochrome P450–2C9 (CYP2C9) and vitamin K–epoxide reductase complex (VKORC1) enzymes account for significant variability in warfarin dosing (Johnson et al., 2011).
CYP4F2 Genetic Variant and Warfarin Dose : Caldwell et al. (2008) describe a novel variant in CYP4F2 associated with warfarin dose requirements, contributing to the understanding of genetic influences on warfarin metabolism (Caldwell et al., 2008).
LC-MS/MS Determination of Warfarin Enantiomers : Pradhan et al. (2013) report a method for separating individual R and S enantiomers of warfarin, using R WAR d5 and S WAR d5 as internal standards, providing a technique crucial for studying warfarin metabolism (Pradhan et al., 2013).
Impact of VKORC1 Gene Polymorphism : Yang et al. (2010) conducted a systematic review and meta-analysis on the relationship between VKORC1 gene polymorphisms and warfarin dosage requirement, highlighting the genetic variability in response to warfarin (Yang et al., 2010).
Genetic Determinants of Warfarin Responsiveness : Cha et al. (2010) identified genetic determinants of warfarin responsiveness in the Japanese population, incorporating the genotypes of CYP4F2 and VKORC1 into warfarin dosing algorithms (Cha et al., 2010).
Pharmacogenetics of Warfarin Elimination : Takahashi and Echizen (2001) discuss the pharmacogenetic polymorphism of CYP and its association with impaired elimination of warfarin, particularly focusing on the more active (S)-enantiomer (Takahashi & Echizen, 2001).
Pharmacogenomics of Warfarin : Kamali and Wynne (2010) review the impact of single nucleotide polymorphisms in CYP2C9 and VKOR on warfarin dose requirement, highlighting the role of pharmacogenomics in individualizing warfarin therapy (Kamali & Wynne, 2010).
Warfarin Resistance and VKORC1 Mutations : Rost et al. (2004) identify VKORC1 mutations in patients with warfarin resistance and multiple coagulation factor deficiency, providing insights into the molecular basis of warfarin resistance (Rost et al., 2004).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It could include toxicity information, flammability, reactivity, and precautions for safe handling and storage.
Zukünftige Richtungen
This involves identifying areas where further research is needed. It could involve developing new synthesis methods, finding new applications for the compound, or studying its effects in the body in more detail.
For a specific analysis of “(S)-Warfarin-d5”, I would recommend consulting scientific literature or databases that specialize in chemical information. Please note that interpreting this information often requires a background in chemistry or a related field. If you have specific questions about certain aspects of the compound, feel free to ask!
Eigenschaften
IUPAC Name |
4-hydroxy-3-[(1S)-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1/i2D,3D,4D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-BXGYBMFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CC(=O)C)C2=C(C3=CC=CC=C3OC2=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Warfarin-d5 | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


